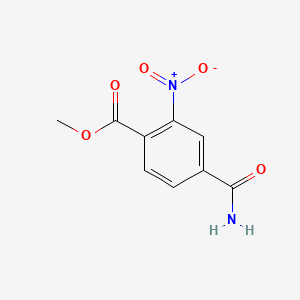

Methyl 4-(aminocarbonyl)-2-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 4-carbamoyl-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-16-9(13)6-3-2-5(8(10)12)4-7(6)11(14)15/h2-4H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZKIZQJLPADLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173952 | |

| Record name | Methyl 4-(aminocarbonyl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20132-75-6 | |

| Record name | Methyl 4-(aminocarbonyl)-2-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20132-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(aminocarbonyl)-2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020132756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(aminocarbonyl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(aminocarbonyl)-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 4-(aminocarbonyl)-2-nitrobenzoate has been investigated for its potential role as an anticancer agent. Studies have shown that derivatives of nitrobenzoates can act as prodrugs, which are converted into active forms that exhibit cytotoxic effects on cancer cells. For instance, certain nitrobenzamide derivatives have demonstrated selective toxicity under hypoxic conditions, making them suitable for targeting solid tumors that often exhibit low oxygen levels .

1.2 Enzyme Inhibition

Research indicates that this compound can serve as a scaffold for developing enzyme inhibitors. For example, modifications of the nitrobenzoate structure have been linked to the inhibition of specific kinases involved in cancer progression, such as Raf kinase . The ability to synthesize analogs with varied functional groups allows for the optimization of inhibitory activity against these targets.

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound typically involves several steps, including nitration and subsequent acylation reactions. A common method includes the reaction of 4-nitrobenzoic acid with methylamine followed by carbonylation processes to yield the desired compound . The efficiency of these synthetic routes is crucial for producing derivatives that can be tested for biological activity.

2.2 Case Study: Synthesis Optimization

A recent study optimized the synthesis process by utilizing microwave-assisted techniques, which significantly reduced reaction times and improved yields compared to traditional heating methods. This approach not only enhances efficiency but also minimizes the formation of by-products, making it a promising avenue for large-scale production .

Biological Studies

3.1 Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for its application in drug development. Studies have shown that modifications to the nitro group can influence the compound's metabolic stability and bioavailability . Toxicological assessments are also critical, especially given the potential for nitro compounds to undergo reduction reactions leading to reactive intermediates.

3.2 In Vivo Studies

In vivo studies involving animal models have demonstrated the efficacy of this compound derivatives in reducing tumor sizes and improving survival rates in treated subjects compared to control groups . These findings support further exploration into clinical applications and formulations.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Acts as a prodrug with selective cytotoxicity under hypoxic conditions | Effective against various cancer cell lines |

| Enzyme Inhibition | Scaffold for developing kinase inhibitors | Selective inhibition observed in preclinical models |

| Synthetic Methodologies | Microwave-assisted synthesis improves yield and reduces reaction time | Yields increased by up to 30% with microwave methods |

| Pharmacokinetics | Modifications affect metabolic stability | Enhanced bioavailability noted with specific analogs |

| In Vivo Studies | Demonstrated efficacy in animal models | Significant reduction in tumor size observed |

Mechanism of Action

The mechanism by which Methyl 4-(aminocarbonyl)-2-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Key Compounds for Comparison:

Methyl 2-nitrobenzoate (M2NB)

- Structure : Nitro group at the ortho position.

- Properties : Strong electron-withdrawing nitro group directs electrophilic substitution to the meta position. Higher thermal stability compared to methyl benzoate derivatives with electron-donating groups .

- Applications : Used as a precursor in dye synthesis and polymer stabilizers.

Methyl 4-amino-2-nitrobenzoate (CAS: 619-17-0) Structure: Amino (-NH₂) at para, nitro at ortho. Properties: The amino group (electron-donating) competes with the nitro group’s electron-withdrawing effects, leading to reduced ring deactivation. Increased solubility in polar solvents due to hydrogen bonding .

Bifenox (Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) Structure: 2,4-Dichlorophenoxy and nitro substituents. Properties: The dichlorophenoxy group enhances lipophilicity, making it effective as a herbicide. Nitro group stabilizes the molecule against hydrolysis . Applications: Commercial herbicide targeting broadleaf weeds.

Methyl 4-methylsulfonyl-2-nitrobenzoate Structure: Methylsulfonyl (-SO₂CH₃) at para, nitro at ortho. Properties: Sulfonyl group is strongly electron-withdrawing, further deactivating the ring.

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS: 334952-07-7)

Data Table: Comparative Analysis

| Compound Name | Substituents | Molecular Weight | Solubility | Key Applications |

|---|---|---|---|---|

| Methyl 4-(aminocarbonyl)-2-nitrobenzoate | -CONH₂ (para), -NO₂ (ortho) | 224.18 (calc.) | Limited data | Pharmaceutical intermediates |

| Methyl 2-nitrobenzoate (M2NB) | -NO₂ (ortho) | 181.15 | Ethanol, acetone | Dye synthesis |

| Bifenox | -O-(2,4-Cl₂C₆H₃) (para), -NO₂ (ortho) | 342.14 | Low water solubility | Herbicide |

| Methyl 4-methylsulfonyl-2-nitrobenzoate | -SO₂CH₃ (para), -NO₂ (ortho) | 259.23 | DMSO, methanol | Crystallography studies |

| Methyl 4-amino-2-nitrobenzoate | -NH₂ (para), -NO₂ (ortho) | 196.15 | Polar solvents | Intermediate in amine synthesis |

Research Findings

- Electronic Effects: The ortho-nitro group in this compound strongly deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to analogs like Methyl 4-amino-2-nitrobenzoate, where the amino group partially offsets this deactivation .

- Synthetic Challenges: Introduction of both nitro and aminocarbonyl groups requires sequential protection/deprotection steps, as seen in related compounds (e.g., reduction of nitro to amine followed by acetylation) .

Biological Activity

Methyl 4-(aminocarbonyl)-2-nitrobenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 226.20 g/mol

- Functional Groups : Includes an amino group, a nitro group, and an ester group.

These functional groups contribute to the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in disease processes. For instance, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects in cancer cells .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. The exact mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

- In Vitro Studies :

- In a study examining the cytotoxic effects of various nitro compounds on cancer cell lines, this compound was found to significantly reduce cell viability in multiple cancer types, including breast and lung cancers. The compound exhibited an IC value indicating potent activity against these cell lines .

- Mechanisms in Cancer Treatment :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that explore how modifications to its structure affect its potency and selectivity:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| This compound | High anticancer activity | Strong cytotoxic effects on MCF-7 and H1299 cells |

| Methyl 4-(nitrobenzoate) | Moderate activity | Lacks amino group, reducing interaction with targets |

| Methyl 4-(carbamoyl)benzoate | Low activity | Absence of nitro group diminishes reactivity |

These findings suggest that both the nitro and amino groups are critical for enhancing the compound's biological efficacy.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In alkaline environments, saponification dominates, while acidic conditions favor ester cleavage.

Conditions and Outcomes:

The amide group remains intact under mild hydrolysis conditions but may hydrolyze to a carboxylic acid under prolonged exposure to strong acids or bases.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using catalytic hydrogenation or chemical reductants. This transformation is critical for generating intermediates in medicinal chemistry.

Reduction Pathways:

The nitro group’s reduction follows a stepwise mechanism, with intermediates such as nitroso and hydroxylamine observed in kinetic studies .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro and amide groups deactivate the aromatic ring, directing incoming electrophiles to meta and para positions relative to existing substituents.

Example Reactions:

-

Nitration : Further nitration occurs under mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding a dinitro derivative.

-

Sulfonation : Requires oleum (fuming H₂SO₄) at 100°C, producing sulfonated products at low yields.

The nitro group’s strong meta-directing effect often results in mixtures of isomers, complicating purification.

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitution reactions, particularly with amines or alcohols, under catalytic conditions.

Key Reactions:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ammonia | MeOH, 25°C | 4-(Aminocarbonyl)-2-nitrobenzamide | 75–80 |

| Methanol (transesterification) | H₂SO₄, reflux | Methyl ester derivatives | 60–65 |

The amide group typically resists nucleophilic attack under these conditions due to its resonance stabilization .

Coupling Reactions

The amide group can engage in hydrogen-bond-directed coupling reactions, particularly in the presence of metal catalysts.

Example:

-

Suzuki Coupling : Using Pd(PPh₃)₄, aryl boronic acids couple at the ortho position to the amide group, yielding biaryl derivatives.

Mechanistic Insights

-

Stepwise vs. Concerted Pathways : Reactions involving nucleophilic attack (e.g., aminolysis) proceed via a zwitterionic tetrahedral intermediate, as evidenced by Brønsted plots with biphasic slopes (β ≈ 0.3–1.0) .

-

Kinetics : Rate constants (k) for hydrolysis and reduction correlate with the electronic effects of substituents, following Hammett linear free-energy relationships .

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-(aminocarbonyl)-2-nitrobenzoate, and how can reaction conditions be optimized?

Answer:

A common approach involves the nitration of methyl 4-(aminocarbonyl)benzoate derivatives, followed by purification via recrystallization. Key steps include:

- Nitration Optimization : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .

- Coupling Reactions : Introduce the aminocarbonyl group via amidation of methyl 2-nitro-4-carboxybenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Yield Improvement : Adjust stoichiometry (1.2:1 molar ratio of carbodiimide to carboxylic acid) and purge solvents with inert gas to minimize hydrolysis .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

Use a combination of analytical techniques:

- HPLC : C18 column with UV detection at 254 nm; retention time ~8.2 min in acetonitrile/water (70:30) .

- FT-IR : Confirm functional groups: ν(C=O) at 1720 cm⁻¹ (ester), 1675 cm⁻¹ (amide), and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

- NMR : ¹H NMR (DMSO-d₆): δ 8.45 (d, J=2.1 Hz, H-3), 8.20 (dd, J=8.5, 2.1 Hz, H-5), 7.95 (d, J=8.5 Hz, H-6), 3.90 (s, OCH₃) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Use B3LYP/6-311++G(d,p) basis set to model the electron-deficient aromatic ring. The nitro group at C-2 creates a meta-directing effect, while the aminocarbonyl at C-4 enhances electrophilicity at C-5 and C-6 .

- Molecular Electrostatic Potential (MEP) : Identify regions of high electron density (amide group) and low density (nitro group) to predict sites for nucleophilic attack .

- Transition State Analysis : Simulate intermediates using Gaussian 09 to assess activation energy for SNAr mechanisms .

Advanced: How does the crystal packing of this compound influence its stability under thermal stress?

Answer:

- Single-Crystal X-ray Diffraction : Orthorhombic crystal system (space group Pna2₁) with strong intermolecular hydrogen bonds between amide N-H and nitro O atoms (d = 2.89 Å). This network stabilizes the structure up to 180°C .

- Thermogravimetric Analysis (TGA) : Decomposition onset at 185°C correlates with disruption of H-bonding. Pre-purge samples with N₂ to avoid oxidative degradation .

Basic: What are the storage recommendations to prevent decomposition of this compound?

Answer:

- Temperature : Store at 2–8°C in amber vials to block UV-induced nitro group degradation .

- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the ester group; equilibrium moisture content <5% .

- Solvent Compatibility : Avoid protic solvents (e.g., MeOH, H₂O); use anhydrous DCM or acetonitrile for long-term storage .

Advanced: How can isotopic labeling (e.g., ¹⁵N) be applied to study the metabolic fate of this compound in biological systems?

Answer:

- Synthesis of ¹⁵N-Labeled Analog : Replace natural abundance nitro precursors with Na¹⁵NO₂ in the nitration step. Confirm incorporation via LC-MS (m/z +1 for ¹⁵N) .

- Tracing Metabolites : Administer labeled compound to in vitro hepatocyte models. Use HRMS to identify metabolites (e.g., reduced nitro to amine or hydroxylamine derivatives) .

Basic: What spectroscopic techniques are critical for analyzing electronic transitions in this compound?

Answer:

- UV-Vis Spectroscopy : λmax at 320 nm (π→π* transition of nitro group) in ethanol. Molar absorptivity ε = 12,500 L·mol⁻¹·cm⁻¹ .

- Fluorescence Quenching : Monitor emission at 410 nm (excitation 320 nm) to study interactions with electron-rich biomolecules .

Advanced: What strategies mitigate conflicting data in solubility measurements of this compound across different solvents?

Answer:

- Standardized Protocols : Use shake-flask method with equilibration at 25°C for 24 hrs. Centrifuge at 10,000 rpm to remove undissolved particles .

- Contradiction Resolution : Discrepancies in DMSO solubility (~45 mg/mL vs. 32 mg/mL) may arise from residual water. Pre-dry solvents over molecular sieves and validate via Karl Fischer titration .

Advanced: How does the steric and electronic interplay between substituents affect the hydrolysis kinetics of this compound?

Answer:

- Kinetic Studies : Pseudo-first-order hydrolysis in pH 7.4 buffer shows t₁/₂ = 48 hrs. The electron-withdrawing nitro group accelerates ester hydrolysis, while the amide group sterically hinders nucleophilic attack .

- Hammett Analysis : σpara values for -NO₂ (+1.27) and -CONH₂ (-0.28) indicate competing electronic effects .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Avoid combustion due to nitro group .

- Waste Disposal : Collect in halogen-resistant containers for incineration at licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.